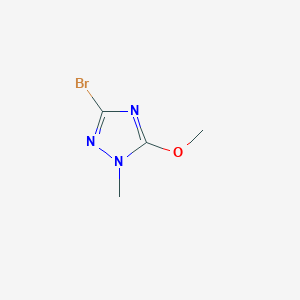

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methoxy-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZONKWHJWNMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258706 | |

| Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-06-9 | |

| Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a procedural roadmap for researchers and drug development professionals.[1] It outlines the foundational molecular and predicted properties and presents detailed, field-proven experimental protocols for determining critical physicochemical parameters: solubility, acid dissociation constant (pKa), and lipophilicity (logP). The methodologies are described with an emphasis on the underlying scientific principles and the establishment of self-validating experimental systems, ensuring data integrity and reproducibility.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These parameters—solubility, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity. The subject of this guide, this compound, belongs to the 1,2,4-triazole class of heterocycles, a scaffold known for its wide range of biological activities.[2][3] A precise characterization of its properties is the essential first step in evaluating its potential as a drug development candidate.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them as necessary.

Molecular Identity and Structural Attributes

A definitive understanding of a compound's structure is the bedrock of its characterization. All subsequent experimental work relies on the purity and confirmed identity of the analyte.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆BrN₃O[1] |

| Molecular Weight | 190.97 g/mol [1] |

| Canonical SMILES | CN1C(=NC(=N1)Br)OC[1] |

| InChI Key | TXZONKWHJWNMDM-UHFFFAOYSA-N[1] |

The structure features a five-membered 1,2,4-triazole ring, which is substituted with a bromine atom, a methoxy group, and a methyl group. The presence of nitrogen atoms in the triazole ring suggests the potential for basicity, while the overall structure will influence its polarity and, consequently, its solubility and lipophilicity.

Predicted Physicochemical Properties

In the absence of empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems and concentration ranges.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

|---|

| XlogP | 1.3 | PubChem[1] |

The predicted XlogP of 1.3 suggests that the compound possesses moderate lipophilicity. This value indicates a balance between aqueous and lipid solubility, a desirable trait for many drug candidates, as it can facilitate both dissolution in physiological fluids and permeation across biological membranes.[4] However, it must be stressed that this is a theoretical value; rigorous experimental determination is mandatory for accurate assessment.

Experimental Protocol: Solubility Profile Determination

Objective: To qualitatively and quantitatively determine the solubility of the title compound in a range of aqueous and organic solvents, reflecting its behavior in both physiological and laboratory settings.

Rationale: Solubility is a critical determinant of a drug's bioavailability. A compound must possess sufficient aqueous solubility to dissolve in the gastrointestinal tract for oral absorption, yet also exhibit some lipid solubility to cross cell membranes.[5] This protocol employs a systematic approach to classify solubility based on the "like dissolves like" principle.[5]

Qualitative Solubility Testing

This initial screen provides rapid insight into the compound's polarity and the presence of ionizable functional groups.[6][7]

Methodology:

-

Preparation: Label a series of clean, dry test tubes for each solvent: Water, 5% HCl (aq), 5% NaOH (aq), and Diethyl Ether.

-

Dispensing: Add approximately 2-5 mg of this compound to each test tube.

-

Solvent Addition: Add 0.5 mL of the respective solvent to each tube.

-

Agitation: Vigorously agitate each tube for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble." If any solid remains, it is "insoluble."

-

Interpretation:

-

Solubility in Water: Indicates the presence of sufficient polar functional groups to overcome the intermolecular forces of the crystal lattice.

-

Solubility in 5% HCl: Suggests the presence of a basic functional group (like the triazole nitrogens) that can be protonated to form a more soluble salt.

-

Solubility in 5% NaOH: Indicates the presence of an acidic proton. For this molecule, this is unlikely, but the test is standard procedure.

-

Solubility in Diethyl Ether: Suggests a non-polar or lipophilic character.

-

Caption: Workflow for qualitative solubility assessment.

Experimental Protocol: pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of the compound, quantifying the extent of its ionization at different pH values.

Rationale: The ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.[8] Potentiometric titration is a robust and widely used method for pKa determination.[8][9] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the pH equals the pKa.[8][10]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[9]

-

Sample Preparation: Accurately prepare a ~1-5 mM solution of this compound in a co-solvent system (e.g., 20% Methanol in water) if aqueous solubility is limited. Record the exact concentration.

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at 25°C. Acidify the solution to ~pH 2 using 0.1 M HCl.

-

Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches ~12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region (the flattest part of the curve).[9]

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Lipophilicity (logP) Determination via Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP), the primary metric for a compound's lipophilicity.

Rationale: Lipophilicity is a key factor in drug disposition, influencing everything from absorption to metabolic clearance and CNS penetration.[4] The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between a non-polar (n-octanol) and an aqueous phase.[11][12]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to fully separate.

-

Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a concentration that can be accurately quantified (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 2 mL of each).

-

Equilibration: Seal the vial and shake it gently on a mechanical shaker for 2-4 hours at a controlled temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[11]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation:

-

Calculate the partition coefficient, P:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

-

Calculate logP:

-

logP = log₁₀(P)

-

-

Caption: Workflow for logP determination via the shake-flask method.

Conclusion and Forward Outlook

This guide provides the essential theoretical framework and detailed experimental protocols for the comprehensive physicochemical characterization of this compound. While computational predictions offer a valuable starting point, the rigorous, empirical determination of solubility, pKa, and logP as outlined herein is indispensable for advancing any compound through the drug discovery pipeline. The data generated through these methods will provide the critical foundation for subsequent ADME, toxicology, and formulation studies, ultimately defining the therapeutic potential of this novel triazole derivative.

References

-

PubChemLite. This compound. Available from: [Link].

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link].

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link].

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

-

Solubility of Organic Compounds. (2023). Available from: [Link].

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link].

-

This compound. Available from: [Link].

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link].

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link].

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link].

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link].

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link].

-

Pharmaffiliates. CAS No : 13273-53-5 | Product Name : 4-Bromo-1-methyl-1H-1,2,3-triazole. Available from: [Link].

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link].

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link].

-

National Institutes of Health (NIH). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link].

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link].

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information File. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link].

-

PubChem. 3,5-Diphenyl-1H-1,2,4-triazole. Available from: [Link].

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link].

-

Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][6][11]triazolo[3,4-b][1][6][8]thiadiazoles. (2022). Available from: [Link].

-

Supplementary Information File. Available from: [Link].

-

National Institutes of Health (NIH). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available from: [Link].

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Available from: [Link].

Sources

- 1. PubChemLite - this compound (C4H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

An In-depth Technical Guide to the Structural Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole (Empirical Formula: C₄H₆BrN₃O) is a substituted five-membered nitrogen heterocycle. The 1,2,4-triazole core is a significant pharmacophore found in a wide array of medicinally important compounds, exhibiting diverse biological activities.[1][2][3] The specific substitution pattern of this molecule—a bromine atom, a methoxy group, and an N-methyl group—suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Accurate and thorough structural characterization is the foundational step in understanding its chemical reactivity and potential biological applications.

Below is the chemical structure of the target compound:

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not readily found in the literature, a plausible route can be devised based on established 1,2,4-triazole synthesis methodologies.[4] A common approach involves the cyclization of substituted thiosemicarbazides or the reaction of hydrazides with nitriles. A potential, targeted synthesis is outlined below.

Caption: Proposed synthetic workflow for the target compound.

This multi-step synthesis provides logical points for purification and characterization of intermediates, ensuring the final product's identity and purity.

Spectroscopic Characterization Protocols

The following sections detail the experimental protocols and predicted outcomes for the comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, will be invaluable.[5][6][7][8]

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the known effects of substituents on the 1,2,4-triazole ring and general principles of NMR spectroscopy.

| Predicted ¹H NMR Data | |||

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| N-CH₃ | 3.6 - 3.9 | Singlet | 3H |

| O-CH₃ | 4.0 - 4.3 | Singlet | 3H |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ) ppm |

| C3-Br | 140 - 145 |

| C5-OCH₃ | 155 - 160 |

| N-CH₃ | 35 - 40 |

| O-CH₃ | 55 - 60 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[6]

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the observed signals to confirm the proton count for each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH₃/CH and CH₂ signals.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate proton signals with their directly attached carbon atoms.

-

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This will be crucial for definitively assigning the positions of the methyl and methoxy groups relative to the triazole ring carbons.

-

Causality in NMR Interpretation: The electron-withdrawing nature of the triazole ring and the attached bromine and oxygen atoms will deshield the methyl and methoxy protons and carbons, leading to their downfield chemical shifts. The absence of any C-H protons on the triazole ring simplifies the ¹H NMR spectrum, which is expected to show only two singlets.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FTIR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (in CH₃ groups) | 2950 - 3050 | Medium |

| C=N stretch (triazole ring) | 1500 - 1600 | Medium-Strong |

| N-N stretch (triazole ring) | 1400 - 1480 | Medium |

| C-O stretch (methoxy) | 1050 - 1250 | Strong |

| C-Br stretch | 550 - 650 | Medium |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Rationale for Expected Bands: The spectrum will be characterized by the C-H stretching vibrations of the methyl and methoxy groups.[10] The triazole ring itself will give rise to characteristic C=N and N-N stretching vibrations.[1][11] The strong C-O stretch is indicative of the methoxy group, and the C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[12][13]

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 191/193 | Molecular ion peak. The two peaks will be of approximately equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| [M - CH₃]⁺ | 176/178 | Loss of a methyl radical from either the N-methyl or O-methoxy group. |

| [M - OCH₃]⁺ | 160/162 | Loss of a methoxy radical. |

| [M - Br]⁺ | 112 | Loss of a bromine radical. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the compound into the mass spectrometer.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecule [M+H]⁺ (m/z 192/194).[12]

-

Electron Ionization (EI) can also be used, which will likely produce the molecular ion [M]⁺˙ and more extensive fragmentation.[12]

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion peak and confirm the molecular weight. The characteristic isotopic pattern of bromine is a key diagnostic feature.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the molecular ion (or protonated molecule) as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Analyze the resulting product ions to confirm the predicted fragmentation pathways. This validates the connectivity of the atoms within the molecule.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR, FTIR, and Mass Spectrometry, as detailed in this guide, researchers can unambiguously confirm the synthesis of the target molecule. The predictive data and robust protocols provided herein serve as a comprehensive roadmap for scientists and drug development professionals working with this and structurally related heterocyclic compounds.

References

-

ACS Publications. (2026). 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. ACS Applied Bio Materials. [Link]

-

The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. [Link]

-

PubChem. 1H-1,2,4-Triazole. [Link]

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. [Link]

-

SpectraBase. 1,2,4-Triazole. [Link]

-

PubChemLite. This compound. [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. (2017). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

ARKAT USA. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. [Link]

-

Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

IJRPC. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. [Link]

-

PMC. (2022). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

Jetir.org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of triazole. [Link]

-

PMC. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

ResearchGate. I.R Spectrum of Heterocyclic Compound {7}. [Link]

-

ACS Publications. The Chemistry of 1,2,4-Triazoles. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

Britannica. Heterocyclic compound. [Link]

-

PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. arkat-usa.org [arkat-usa.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their chemical properties, reactivity, and potential as pharmaceutical scaffolds. This document offers an in-depth look at the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established principles and data from analogous structures. The methodologies for data acquisition are also detailed to provide a comprehensive resource for researchers.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the 1,2,4-triazole core, which imparts specific spectroscopic signatures. The presence of a bromine atom, a methoxy group, and a methyl group on the triazole ring creates a distinct electronic environment that can be precisely mapped using modern spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃O | [1][2] |

| Molecular Weight | 192.01 g/mol | [2] |

| InChI Key | TXZONKWHJWNMDM-UHFFFAOYSA-N | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be simple, showing two distinct singlets corresponding to the two methyl groups. The chemical shifts are influenced by the electronic nature of the triazole ring and the adjacent heteroatoms.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.9 ppm | Singlet | 3H | N-CH₃ | The N-methyl group is attached to a nitrogen atom within the aromatic triazole ring, leading to a downfield shift compared to aliphatic amines. |

| ~ 4.1 ppm | Singlet | 3H | O-CH₃ | The methoxy group protons are deshielded by the adjacent oxygen atom and the aromatic ring, resulting in a characteristic downfield shift. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.[3][4]

-

Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. Four distinct signals are expected, corresponding to the two triazole ring carbons and the two methyl carbons.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~ 35 ppm | N-CH₃ | The N-methyl carbon is shielded relative to the methoxy carbon. |

| ~ 55 ppm | O-CH₃ | The oxygen atom deshields the methoxy carbon, shifting it downfield. |

| ~ 145 ppm | C-Br | The carbon atom attached to the bromine is expected to be significantly downfield due to the electronegativity of bromine and its position in the aromatic ring. |

| ~ 160 ppm | C-OCH₃ | The carbon atom bonded to the methoxy group will be the most downfield signal due to the strong deshielding effect of the oxygen atom. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| m/z (Predicted) | Assignment |

| 191.97670 | [M+H]⁺ (with ⁷⁹Br) |

| 193.97465 | [M+H]⁺ (with ⁸¹Br) |

| 213.95864 | [M+Na]⁺ (with ⁷⁹Br) |

| 215.95659 | [M+Na]⁺ (with ⁸¹Br) |

Data sourced from PubChem's predicted collision cross-section data.[1]

Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathways for the molecular ion.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for analyzing this compound.[3]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The cone voltage and capillary temperature can be optimized to achieve good signal intensity.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2950-3100 | C-H stretch (methyl groups) | Medium |

| 1500-1600 | C=N stretch (triazole ring) | Strong |

| 1200-1300 | C-N stretch (triazole ring) | Medium |

| 1000-1100 | C-O stretch (methoxy group) | Strong |

| 600-700 | C-Br stretch | Medium-Weak |

The interpretation of IR spectra for triazole derivatives can be complex due to the coupling of vibrations within the ring system.[5][6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[5] A small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[4]

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or empty ATR crystal is recorded first and subtracted from the sample spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for this compound. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in the laboratory. While this guide is based on predictive methods and data from analogous structures, it serves as a robust starting point for any researcher working with this or similar triazole derivatives.

References

-

Supplementary Information File. (n.d.). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. Retrieved from [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2022). Journal of Molecular Structure, 1250, 131757. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C4H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole CAS number

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

CAS Number: 1306739-06-9

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on the best available data at the time of writing. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all local safety regulations.

Executive Summary

This compound is a substituted heterocyclic compound belonging to the 1,2,4-triazole class. While this specific molecule is commercially available, detailed peer-reviewed scientific literature regarding its synthesis, reactivity, and specific applications is notably scarce. This guide, therefore, aims to provide a comprehensive technical overview by leveraging established knowledge of the 1,2,4-triazole scaffold, a core moiety in numerous pharmacologically active agents.

This document will provide the known molecular profile of the target compound and then extrapolate from authoritative sources to discuss plausible synthetic strategies, expected spectroscopic characteristics, potential reactivity, and likely applications in medicinal chemistry. General safety protocols for halogenated heterocyclic compounds are also provided. The objective is to equip researchers with a foundational understanding to facilitate further investigation and application of this and related compounds.

Molecular Profile and Physicochemical Properties

The structural identity of this compound is confirmed by its CAS number and molecular formula. Its architecture combines several key functional groups that dictate its chemical behavior: the aromatic 1,2,4-triazole ring, a bromine atom (a versatile synthetic handle), a methoxy group (an electron-donating group), and an N-methyl group which resolves tautomerism.

| Property | Value | Source |

| CAS Number | 1306739-06-9 | ChemicalBook[1] |

| Molecular Formula | C₄H₆BrN₃O | Sigma-Aldrich[2] |

| Molecular Weight | 192.01 g/mol | Sigma-Aldrich[2] |

| Canonical SMILES | CN1C(=NC(=N1)Br)OC | PubChem |

| InChI Key | TXZONKWHJWNMDM-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 1.3 | PubChem |

| Appearance | Solid (Typical for this class) | N/A |

The 1,2,4-triazole core is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure is known for its stability and its ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design. The bromine atom at the 3-position significantly influences the molecule's reactivity, making it a prime site for functionalization via cross-coupling reactions. The methoxy group at the 5-position is electron-donating, which can modulate the electronic properties of the triazole ring.

Caption: Proposed synthetic workflow for the target molecule.

Exemplary General Protocol: Synthesis from Hydrazides and Amides

This protocol is a generalized example based on the Einhorn-Brunner or Pellizzari reactions and would require significant optimization for the specific target molecule. [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one equivalent of a suitable N-methylated hydrazide with one equivalent of an appropriate imidate or amide precursor.

-

Solvent and Catalyst: Add a suitable high-boiling solvent (e.g., DMF, toluene). For acid-catalyzed reactions, add a catalytic amount of an acid like p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux (typically 120-180 °C) for 12-24 hours. Microwave-assisted synthesis can often reduce reaction times significantly. [4][5]4. Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired 1,2,4-triazole.

Causality: The high temperatures are necessary to drive the cyclodehydration, which forms the stable aromatic triazole ring. The choice of catalyst (acid or base) depends on the specific precursors used. Microwave irradiation provides efficient and uniform heating, accelerating the reaction rate.

Expected Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification. While empirical data for the target molecule is not published, a robust prediction of its spectral characteristics can be made based on known data for similarly substituted triazoles. [6][7]

| Technique | Expected Features |

|---|---|

| ¹H-NMR | - Singlet around 3.8-4.1 ppm (3H, N-CH₃). - Singlet around 4.0-4.3 ppm (3H, O-CH₃). |

| ¹³C-NMR | - Signal for N-CH₃ carbon around 35-40 ppm. - Signal for O-CH₃ carbon around 55-60 ppm. - Two aromatic carbon signals for the triazole ring; C3 (attached to Br) would be downfield shifted compared to C5 (attached to OMe). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern with approximately 1:1 ratio, indicative of a single bromine atom. - Fragmentation may involve loss of CH₃, OCH₃, or Br radicals. |

| FT-IR | - C-H stretching vibrations (aliphatic) around 2950-3000 cm⁻¹. - C=N and N=N stretching within the aromatic ring around 1500-1650 cm⁻¹. - C-O stretching (methoxy) around 1050-1250 cm⁻¹. - C-Br stretching in the lower frequency region (~500-650 cm⁻¹). |

Reactivity and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Reactivity Profile

The bromine atom at the C3 position is the most synthetically useful handle. It is expected to undergo a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Caption: Potential synthetic utility via cross-coupling reactions.

Applications in Medicinal Chemistry

The 1,2,4-triazole scaffold is a privileged structure found in numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities. The ability to functionalize this molecule at the C3 position allows for the systematic exploration of structure-activity relationships (SAR).

-

Antifungal Agents: Many leading antifungal drugs, such as fluconazole and voriconazole, are based on the triazole scaffold.

-

Anticancer Agents: The triazole ring is present in anticancer drugs like letrozole and anastrozole.

-

Antiviral and Antimicrobial Research: Triazole derivatives are continuously being explored for their potential against various pathogens.

By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical with unknown toxicological properties. General guidelines for halogenated heterocyclic compounds should be followed. [8][9][10]

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Given its structure as a poly-substituted, halogenated heterocycle, it should be treated as potentially hazardous, an irritant, and harmful if ingested or inhaled until specific toxicological data becomes available.

References

-

Matsuzaki, H., Takeda, N., Yasui, M., & Okazaki, M. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. [Link]

-

ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

ResearchGate. (2025). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

PubMed. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. [Link]

-

PubMed. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products. [Link]

-

ChemSec. Halogenated compounds - SIN List. [Link]

-

PubMed. (2025). Exploring the binding interaction between triazoles and bromelain by spectroscopic and molecular docking techniques. [Link]

-

Consumer Product Safety Commission. Organohalogen Flame Retardant Scope Document. [Link]

-

ResearchGate. (2025). Spectroscopic characterization for 1,2,4-triazole 3. [Link]

-

MDPI. (2025). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic characterization, and multiscale computational investigation of a novel 1,2,4-triazole derivative. [Link]

-

CAS Common Chemistry. Phorbol 12-myristate. [Link]

-

RSC Publishing. (2025). Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ. [Link]

Sources

- 1. MDL Mfcd19103657 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sinlist.chemsec.org [sinlist.chemsec.org]

- 10. Heterocycles - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways available for the preparation of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials, provide detailed, step-by-step protocols, and explore the underlying chemical principles that govern these transformations. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel triazole derivatives.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Compounds incorporating this heterocyclic system exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1] The specific substitution pattern on the triazole ring dictates its physicochemical properties and biological targets. The title compound, this compound, is a versatile building block, with the bromine atom serving as a handle for further functionalization through cross-coupling reactions, and the methoxy and methyl groups influencing its solubility and metabolic stability.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound suggests a few viable synthetic routes. The core 1,2,4-triazole ring can be constructed from various precursors, with the substituents introduced either before or after ring formation.

A key disconnection approach involves the bromination of a pre-formed 1-methyl-5-methoxy-1H-1,2,4-triazole. This precursor, in turn, can be synthesized from simpler, commercially available starting materials. This multi-step approach allows for purification of intermediates, ensuring the final product's high purity.

Another strategy involves the cyclization of a suitably substituted precursor that already contains the necessary carbon and nitrogen atoms in a linear arrangement. While potentially more atom-economical, this approach can sometimes lead to isomeric mixtures that are challenging to separate.

For the purposes of this guide, we will focus on a robust and reproducible two-step synthesis starting from the construction of the 1-methyl-5-methoxy-1H-1,2,4-triazole ring, followed by a selective bromination.

Recommended Synthetic Pathway

The recommended pathway proceeds in two key stages:

-

Stage 1: Synthesis of the precursor, 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine.

-

Stage 2: Sandmeyer-type reaction to replace the amino group with a bromine atom.

This approach is favored due to the reliable and high-yielding nature of each step, as well as the commercial availability of the initial starting materials.

Caption: Proposed two-stage synthesis of the target molecule.

Experimental Protocols

4.1. Stage 1: Synthesis of 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine

This stage involves the condensation of dimethyl N-cyanodithioimidocarbonate with methylhydrazine.[2] This reaction proceeds through a nucleophilic attack of the methylhydrazine on one of the thiomethyl groups, followed by an intramolecular cyclization to form the triazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl N-cyanodithioimidocarbonate | 146.23 | 14.6 g | 0.1 mol |

| Methylhydrazine | 46.07 | 4.6 g | 0.1 mol |

| Methanol | - | 200 mL | - |

Step-by-Step Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl N-cyanodithioimidocarbonate (14.6 g, 0.1 mol) in methanol (200 mL).

-

To this solution, add methylhydrazine (4.6 g, 0.1 mol) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold methanol.

-

Dry the product under vacuum to obtain 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine as a white to off-white solid.

4.2. Stage 2: Synthesis of this compound

This transformation is a classic Sandmeyer reaction, a reliable method for converting an aromatic amine to a bromide. The reaction proceeds via the formation of a diazonium salt, which is then decomposed by a copper(I) bromide catalyst to yield the desired bromo-triazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine | 128.13 | 12.8 g | 0.1 mol |

| Hydrobromic Acid (48%) | - | 60 mL | - |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 mol |

| Copper(I) Bromide | 143.45 | 15.8 g | 0.11 mol |

| Deionized Water | - | 100 mL | - |

| Dichloromethane | - | 200 mL | - |

Step-by-Step Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine (12.8 g, 0.1 mol) in a mixture of hydrobromic acid (48%, 60 mL) and deionized water (40 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL) and add this solution dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in hydrobromic acid (48%, 20 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl and methoxy groups and the overall structure of the triazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Safety Considerations

-

Methylhydrazine: This substance is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrobromic Acid: This is a corrosive acid. Avoid contact with skin and eyes.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

-

Diazonium Salts: These intermediates can be explosive when isolated and dry. The protocol is designed to use the diazonium salt in solution immediately after its formation, which is a standard and safe practice.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors. The general principles of 1,2,4-triazole synthesis discussed herein can also be adapted for the preparation of other substituted triazole derivatives.[3][4]

References

-

Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

-

Dai, W., Li, S., Zhang, Y., & Wang, Q. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Huang, H., Guo, W., Wu, W., Li, C. J., & Jiang, H. (2015). Copper-catalyzed aerobic oxidative C (sp3)-H functionalization for the synthesis of 1, 3-disubstituted-1, 2, 4-triazoles. Organic Letters, 17(12), 2894-2897. [Link]

-

Lamberth, C. (2010). Synthesis and structure elucidation of 3-methoxy-1-methyl-1H-1, 2, 4,-triazol-5-amine and 5-methoxy-1-methyl-1H-1, 2, 4,-triazol-3-amine. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Stability of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

This guide provides a comprehensive technical overview of the chemical stability of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a substituted heterocyclic compound with potential applications as a building block in pharmaceutical and agrochemical research. Understanding the stability profile of this molecule is critical for its synthesis, handling, storage, and the development of robust analytical methods.

Introduction and Molecular Structure Analysis

This compound is a multifaceted molecule whose stability is governed by the interplay of its constituent parts: the 1,2,4-triazole ring, a bromo substituent, a methoxy group, and an N-methyl group.

-

1,2,4-Triazole Core: The triazole ring is an aromatic heterocycle, which confers significant inherent stability.[1][2] Aromatic systems are resistant to many chemical reactions that would otherwise lead to degradation. The 1,2,4-triazole ring is generally stable to moderate acidic and basic conditions and requires harsh conditions, such as elevated temperatures, to induce ring cleavage.[3]

-

Bromo Substituent: The carbon-bromine (C-Br) bond at the 3-position is a potential site of reactivity. The carbon atoms in the 1,2,4-triazole ring are π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic substitution.[4][5] This suggests the bromo group could be displaced by strong nucleophiles. Furthermore, C-Br bonds can be susceptible to photolytic cleavage or reductive dehalogenation under certain conditions.

-

Methoxy Substituent: The methoxy group at the 5-position is an ether linkage. While generally stable, this group can be susceptible to acid-catalyzed hydrolysis, particularly under harsh conditions, which would lead to the formation of a hydroxyl group.[6]

-

N-Methyl Group: The methyl group on the N1 nitrogen atom blocks one of the potential tautomeric forms of the triazole ring, which can contribute to a more defined and stable chemical identity.[2] N-alkylation is generally a stable modification.

Based on this analysis, the primary predicted points of vulnerability for this molecule are the C-Br and C-OCH₃ bonds.

Predicted Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[7] Based on the functional groups present, the following degradation pathways are hypothesized under standard stress conditions.

Caption: Predicted degradation pathways of the target molecule under various stress conditions.

Protocols for Stability and Forced Degradation Studies

To experimentally determine the chemical stability, a systematic approach using forced degradation studies is required. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[8][9][10] The goal is to induce degradation to an extent of 5-20% to ensure that secondary degradation is minimized.

Essential Materials & Instrumentation

-

Compound: this compound

-

Reagents: HPLC-grade acetonitrile, methanol, and water; Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), analytical grade.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

-

A stability-indicating C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[11]

-

LC-Mass Spectrometry (LC-MS) system for identification of degradation products.

-

pH meter.

-

Forced-air oven for thermal studies.

-

General Procedure for Sample Preparation

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. The parent compound is expected to be soluble in organic solvents.[14]

-

Working Solutions: Dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Detailed Stress Condition Protocols

Rationale for Condition Selection: The conditions below are chosen as standard starting points in pharmaceutical development. They are sufficiently stressful to promote degradation without causing complete, non-specific decomposition of the molecule. Time points should be selected to observe a trend (e.g., 0, 2, 4, 8, 24 hours).

| Stress Condition | Protocol | Rationale & Key Considerations |

| Acidic Hydrolysis | 1. Add stock solution to 0.1 M HCl. 2. Incubate at 60°C. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH. | The methoxy group is the most likely target for acid-catalyzed hydrolysis.[6] Neutralization is crucial to stop the reaction before analysis. |

| Basic Hydrolysis | 1. Add stock solution to 0.1 M NaOH. 2. Incubate at 60°C. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl. | The electron-deficient triazole ring makes the C-Br bond susceptible to nucleophilic substitution by hydroxide.[4] |

| Oxidative Degradation | 1. Add stock solution to 3% H₂O₂. 2. Store at room temperature, protected from light. 3. Monitor at specified intervals. | The nitrogen atoms in the triazole ring are potential sites for oxidation, leading to N-oxide formation. |

| Thermal Degradation | 1. Solid State: Store the solid compound in a vial at 80°C. 2. Solution State: Reflux a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at 80°C. | Assesses the intrinsic stability of the molecule to heat. The 1,2,4-triazole ring itself is generally thermally stable but may lose N₂ at very high temperatures (>200°C).[1] |

| Photostability | 1. Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12][15] 2. A parallel sample should be wrapped in aluminum foil as a dark control. | As per ICH Q1B guidelines.[13][16] The C-Br bond is the most likely chromophore to absorb UV energy and undergo homolytic cleavage. |

Data Interpretation and Reporting

The stability of the compound is evaluated by monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradation products using HPLC.

Self-Validating System:

-

Specificity: The analytical method must be "stability-indicating," meaning it can resolve the parent peak from all degradation products. This is confirmed by peak purity analysis using a PDA detector or by LC-MS.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant (typically 95-105%). A significant deviation may indicate the formation of non-chromophoric products, volatile degradants, or precipitation.

Example Data Summary Table:

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Mass Balance (%) | Major Degradant(s) (Retention Time) |

| Control (T=0) | 0 hr | 100.0 | 0.0 | 100.0 | - |

| 0.1 M HCl, 60°C | 24 hr | 92.5 | 7.3 | 99.8 | D1 (x.x min) |

| 0.1 M NaOH, 60°C | 24 hr | 88.1 | 11.5 | 99.6 | D2 (y.y min) |

| 3% H₂O₂, RT | 24 hr | 98.7 | 1.1 | 99.8 | Minor peaks |

| Thermal (Solid) 80°C | 7 days | 99.5 | < 0.5 | 100.0 | - |

| Photolytic (ICH) | - | 95.2 | 4.6 | 99.8 | D3 (z.z min) |

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound.

-

Storage: The compound should be stored in a cool, dry, and dark place.[3] For long-term storage, refrigeration (+4°C) in a tightly sealed container under an inert atmosphere (e.g., argon) is advisable.[3]

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When preparing solutions, use high-purity solvents. If the compound is found to be photosensitive, all handling should be performed under amber or low-UV light.

-

Solution Stability: The stability of the compound in various solvents should be experimentally determined. For biological assays, it is crucial to assess stability in the assay buffer to ensure results are not confounded by degradation.[3]

Conclusion

This compound is predicted to be a moderately stable compound, with the 1,2,4-triazole ring providing a robust core. The primary vulnerabilities are the bromo and methoxy substituents, which are susceptible to nucleophilic substitution/hydrolysis and photolytic degradation. A systematic forced degradation study, guided by ICH principles and employing a validated stability-indicating HPLC method, is essential to fully characterize its stability profile, identify potential degradants, and establish appropriate storage and handling conditions for its use in research and development.

References

-

ResearchGate. (2018). Stability of 1,2,4-triazoles? [Online Forum]. Available at: [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

-

Alam, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864353. Available at: [Link]

-

YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Available at: [Link]

-

ResearchGate. (2008). Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers. Available at: [Link]

-

International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

-

Kamkhede, D. B. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available at: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

-

RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Available at: [Link]

-

ACS Publications. (2021). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole. Available at: [Link]

-

ResearchGate. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Available at: [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

U.S. Food & Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

U.S. Food & Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Available at: [Link]

-

Chemical Society Reviews. (2014). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Available at: [Link]

-

AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes. Available at: [Link]

-

PubMed. (2015). Study on the stereoselective degradation of three triazole fungicides in sediment. Available at: [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. database.ich.org [database.ich.org]

- 16. fda.gov [fda.gov]

Navigating the Solubility Landscape of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This technical guide provides a comprehensive framework for characterizing the solubility of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole in organic solvents. Recognizing the current scarcity of public-domain data on this specific molecule[1], this paper emphasizes a proactive, experimentally-driven approach. We will delve into the theoretical underpinnings of solubility, present robust, step-by-step protocols for solubility determination, and offer insights into interpreting the resulting data to guide formulation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this promising triazole derivative.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and efficacy of a drug candidate are intrinsically linked to its solubility. For a compound like this compound, a substituted 1,2,4-triazole, its journey from a promising chemical entity to a viable therapeutic agent hinges on our ability to formulate it into a stable and effective dosage form. The 1,2,4-triazole core is a prevalent motif in medicinal chemistry, known for its diverse biological activities.[2][3] However, the solubility of triazole derivatives can be highly variable, with some exhibiting excellent solubility in a range of solvents while others prove to be sparingly soluble.[2][4]

This guide will address this challenge by providing a systematic approach to determining the solubility of this compound. We will explore the key physicochemical properties of this molecule and how they are predicted to influence its behavior in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. For this compound, the following information has been collated from various chemical suppliers and databases:

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃O | [5][6] |

| Molecular Weight | 192.01 g/mol | [5][6] |

| Appearance | Solid (form) | [6] |

| InChI Key | TXZONKWHJWNMDM-UHFFFAOYSA-N | [5][6] |

| SMILES | COc1nc(Br)nn1C | [5][6] |

The structure reveals a compact, heterocyclic molecule. The presence of a bromine atom, a methoxy group, and a methyl-substituted triazole ring contributes to its overall polarity and potential for intermolecular interactions. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the methoxy group offers some polar character. The bromine and methyl groups are more nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7] For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar functionalities of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can interact with the polar regions of the triazole derivative, potentially leading to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of the polar triazole ring and methoxy group.

The interplay of these factors necessitates a systematic experimental approach to accurately quantify solubility.

Experimental Determination of Solubility: A Step-by-Step Guide